molecular formula C9H17NO2 B7784319 1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one

1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one

Cat. No.: B7784319
M. Wt: 171.24 g/mol
InChI Key: QHAITLLROGOFFC-UHFFFAOYSA-N
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Description

Significance of Piperidin-4-one Scaffolds in Heterocyclic Chemistry

The piperidin-4-one, or 4-piperidone (B1582916), scaffold is a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group at the C4 position. This structural motif is a cornerstone in the synthesis of more complex molecules. nih.gov Its significance stems from several key attributes:

Versatile Synthetic Intermediate: The ketone and the secondary amine (in the parent scaffold) provide two reactive sites for a variety of chemical transformations. The 4-piperidone scaffold serves as a crucial building block for constructing intricate molecular architectures. nih.govacs.org

Privileged Structure in Medicinal Chemistry: The piperidine (B6355638) ring is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs. acs.orgmdpi.com Its ability to adopt a stable chair conformation allows for precise spatial orientation of substituents, which is critical for binding to biological targets like enzymes and receptors. nih.govmdpi.com

Broad Biological Activity: Derivatives of 4-piperidone have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov For instance, it is the starting material for the industrial synthesis of fentanyl, a potent analgesic. nih.gov

The structural flexibility and synthetic accessibility of the 4-piperidone core make it a highly attractive template for developing novel compounds. rsc.org Researchers frequently utilize this scaffold to explore structure-activity relationships in drug discovery programs. acs.org

Physicochemical Properties of the Parent Piperidin-4-one Scaffold

PropertyValue
Molecular FormulaC₅H₉NO
Molecular Weight99.13 g/mol
AppearanceColorless to yellow crystalline solid
Key Functional GroupsSecondary Amine, Ketone

Overview of N-Functionalized Piperidine Derivatives in Advanced Synthesis

Functionalization at the nitrogen atom of the piperidine ring dramatically expands the chemical space and utility of these scaffolds. acs.org Introducing various substituents onto the nitrogen atom (N-functionalization) is a key strategy in modern organic synthesis to modulate the physicochemical and biological properties of the resulting molecules. acs.orgresearchgate.net

The synthesis of N-functionalized piperidines can be achieved through several routes, including the hydrogenation of corresponding pyridine (B92270) derivatives or through multi-step reactions starting from acyclic precursors. nih.gov These methods allow for the introduction of a diverse range of functional groups, leading to compounds with tailored properties. ajchem-a.com For example, N-alkylation, N-arylation, and N-acylation are common strategies to create extensive libraries of piperidine derivatives for screening purposes. tandfonline.com The choice of the N-substituent can influence the molecule's solubility, basicity, and conformational preference, all of which are critical for its intended application. acs.org

Examples of N-Functionalized Piperidine Derivatives and Their Research Context

N-SubstituentExample Compound ClassSignificance in Synthesis/Research
Benzyl (B1604629)N-benzyl-piperidin-4-onesCommonly used as a protected intermediate; the benzyl group can be removed under hydrogenolysis conditions.
PhenethylN-phenethyl-piperidin-4-one (NPP)A key intermediate in the synthesis of potent opioids like fentanyl. researchgate.net
AcylN-acylpiperidinesModifies the basicity of the nitrogen, often used to create amide-containing bioactive molecules.
Hydroxyethyl (B10761427)N-(2-hydroxyethyl)piperidinesIntroduces a primary alcohol, providing a handle for further functionalization (e.g., etherification, esterification) and improving hydrophilicity.

Research Context of 1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one

Direct and extensive research dedicated specifically to this compound is limited in publicly available scientific literature. However, its chemical structure allows for its contextualization within established areas of synthetic chemistry. The molecule can be deconstructed into three key components: the piperidin-4-one core, the 2,3-dimethyl substitution pattern, and the N-(2-hydroxyethyl) group.

Piperidin-4-one Core: As established, this core structure positions the compound as a potential synthetic intermediate for more complex heterocyclic systems.

2,3-Dimethyl Substitution: The presence of methyl groups at the C2 and C3 positions introduces stereochemical complexity. Depending on the synthetic route, this compound could exist as multiple diastereomers and enantiomers. Asymmetric substitution adjacent to the nitrogen atom can be challenging to achieve, making such compounds interesting targets for methodological development in organic synthesis. googleapis.com

N-(2-hydroxyethyl) Group: This functional group significantly influences the compound's properties. The primary alcohol introduces polarity, which can increase solubility in protic solvents. It also serves as a reactive handle for subsequent synthetic modifications, such as conversion into esters, ethers, or halides, thereby allowing for its incorporation into larger molecular frameworks. Similar N-hydroxyethyl functionalization is seen in related structures like 1-(2-Hydroxyethyl)-2,5-dimethylpiperidin-4-one and 1-(2-hydroxyethyl)piperazine, where the group is used to build more complex molecules. nih.govresearchgate.net

Given these features, this compound is best understood as a functionalized building block. Its research value would likely lie in its use as an intermediate in multi-step synthetic sequences, potentially leading to novel chiral ligands, catalysts, or as a scaffold for creating analogues of known bioactive piperidine-containing molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyethyl)-2,3-dimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-8(2)10(5-6-11)4-3-9(7)12/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAITLLROGOFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 1 2 Hydroxyethyl 2,3 Dimethylpiperidin 4 One

Established Synthetic Routes to Piperidin-4-one Cores

The construction of the central piperidin-4-one ring is the foundational step in the synthesis of the target molecule. Various strategies have been developed for the formation of this six-membered nitrogen heterocycle, each with its own advantages and limitations.

Ring-Closing Strategies and Cyclization Approaches

Intramolecular cyclization reactions are the most common methods for assembling the piperidin-4-one core. These strategies typically involve the formation of one or two carbon-carbon or carbon-nitrogen bonds from an acyclic precursor.

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a classical and widely used method for forming cyclic β-keto esters. libretexts.orgresearchgate.net For the synthesis of a piperidin-4-one derivative, a diester precursor containing a nitrogen atom in the backbone is required. The general approach involves the reaction of a primary amine with two equivalents of an acrylate (B77674) ester, followed by a base-catalyzed intramolecular cyclization of the resulting aminodiester. researchgate.net Subsequent hydrolysis and decarboxylation of the β-keto ester intermediate yield the desired piperidin-4-one. The efficiency of the Dieckmann cyclization can be influenced by the choice of base, solvent, and reaction temperature. researchgate.net

Cyclization Method Precursor Type Key Reagents Product Type Reference
Dieckmann CondensationAminodiesterNaH, NaOEtβ-Keto ester libretexts.orgresearchgate.net
Aza-Diels-Alder ReactionDiene and ImineLewis or Brønsted AcidsDihydropyridone audreyli.comorganic-chemistry.org
Ring-Closing MetathesisDiallylamine (B93489)Grubbs or Hoveyda-Grubbs CatalystsTetrahydropyridine (B1245486) wikipedia.orgorganic-chemistry.orgnih.gov

Aza-Diels-Alder Reaction: The aza-Diels-Alder reaction, a [4+2] cycloaddition involving an imine as the dienophile, provides a powerful route to tetrahydropyridine derivatives, which can be further converted to piperidin-4-ones. audreyli.comorganic-chemistry.org The reaction of a diene, such as Danishefsky's diene, with an appropriately substituted imine can be catalyzed by Lewis acids or Brønsted acids to afford a dihydropyridone. audreyli.com Interestingly, it has been shown that this reaction can also proceed efficiently in methanol (B129727) at room temperature without the need for an acid catalyst. audreyli.com Subsequent reduction of the double bond would lead to the desired piperidin-4-one skeleton.

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of a wide range of cyclic compounds, including nitrogen heterocycles. wikipedia.orgorganic-chemistry.orgnih.gov This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular cyclization of a diene. organic-chemistry.orgnih.gov For the synthesis of a piperidin-4-one precursor, a suitably functionalized diallylamine derivative can be subjected to RCM to form a tetrahydropyridine. Subsequent functional group manipulations, such as hydroboration-oxidation or Wacker oxidation of the resulting double bond, would be necessary to install the ketone functionality at the 4-position.

Stereoselective Synthesis and Chiral Induction Methods

Controlling the stereochemistry at the C2 and C3 positions to achieve the desired cis-2,3-dimethyl configuration is a critical challenge. Several strategies have been developed to address this, often involving asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Catalysis: The development of catalytic enantioselective methods provides an efficient way to construct chiral piperidine (B6355638) rings. A notable example is the copper-catalyzed cyclizative aminoboration, which allows for the synthesis of chiral 2,3-cis-disubstituted piperidines with high diastereoselectivity and enantioselectivity. nih.govnih.gov This method involves the reaction of an unsaturated hydroxylamine (B1172632) ester with a diboron (B99234) reagent in the presence of a chiral copper catalyst. nih.govnih.gov This approach establishes the two adjacent stereocenters in a single step with a predictable cis relationship.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgdokumen.pubresearchgate.net In the context of piperidin-4-one synthesis, a chiral amine can be used as a starting material. For instance, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an attached carbonyl compound. wikipedia.org The auxiliary guides the incoming electrophile to one face of the molecule, thereby establishing a specific stereocenter. After the desired stereochemistry is set, the auxiliary can be cleaved and recycled. Oxazolidinones, often referred to as Evans auxiliaries, are another class of powerful chiral auxiliaries that have been widely used in asymmetric aldol (B89426) and alkylation reactions to set stereocenters. wikipedia.org

Method Principle Typical Reagents/Systems Stereochemical Outcome Reference
Asymmetric CatalysisEnantioselective cyclizationCu/(S, S)-Ph-BPE, B₂pin₂cis-2,3-disubstituted piperidines nih.govnih.gov
Chiral AuxiliariesDiastereoselective reactionsEvans Oxazolidinones, PseudoephedrineControlled introduction of stereocenters wikipedia.orgdokumen.pubresearchgate.net

Strategies for N-Alkylation with 2-Hydroxyethyl Moieties

Once the 2,3-dimethylpiperidin-4-one core is synthesized, the next step is the introduction of the 2-hydroxyethyl group onto the nitrogen atom. This can be achieved through several N-alkylation strategies.

Direct N-Alkylation Techniques

Direct N-alkylation involves the reaction of the secondary amine of the piperidin-4-one ring with a suitable electrophile containing the 2-hydroxyethyl moiety.

A common method is the reaction with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol (B42945), in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), deprotonates the piperidine nitrogen, making it more nucleophilic for the subsequent substitution reaction. researchgate.net The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Another effective electrophile is ethylene (B1197577) oxide. The ring-opening of ethylene oxide by the piperidine nitrogen directly installs the 2-hydroxyethyl group. This reaction is typically carried out under conditions that facilitate the nucleophilic attack on the epoxide ring.

Reductive amination provides an alternative route. This involves the reaction of the piperidin-4-one with 2-hydroxyacetaldehyde, followed by reduction of the resulting iminium ion intermediate with a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. nih.gov

Alkylation Reagent Base/Reducing Agent Solvent Key Features Reference
2-HaloethanolK₂CO₃, NaHDMFStandard Sₙ2 alkylation researchgate.net
Ethylene Oxide--Direct addition, atom economical-
2-HydroxyacetaldehydeNaBH(OAc)₃ (STAB)Dichloroethane (DCE)Reductive amination nih.gov

Protecting Group Chemistry in N-Functionalization

In some synthetic routes, it may be advantageous to protect the piperidine nitrogen before carrying out other transformations, or to protect the hydroxyl group of the incoming N-alkyl chain.

Conversely, it might be desirable to perform the N-alkylation with a protected form of the 2-hydroxyethyl group, such as 2-(tert-butyldimethylsilyloxy)ethyl bromide. This prevents potential side reactions involving the free hydroxyl group. The silyl (B83357) protecting group can then be removed in a later step, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the desired 1-(2-hydroxyethyl) substituent.

Introduction of Methyl Substituents at 2 and 3 Positions

The stereocontrolled introduction of the two methyl groups at the C2 and C3 positions is arguably the most challenging aspect of the synthesis. Achieving the desired cis-relationship requires a carefully planned strategy.

One approach involves starting with a pre-functionalized acyclic precursor that already contains the necessary methyl groups with the correct relative stereochemistry. Subsequent cyclization, for instance via RCM or an intramolecular Mannich reaction, would then form the piperidine ring while preserving the stereochemistry.

Alternatively, the methyl groups can be introduced sequentially onto a pre-formed piperidin-4-one ring. For example, a Mannich-type reaction can be used to introduce a substituent at the C3 position. A synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has been reported, which involves the reaction of an aldehyde, 3-chloro-2-butanone, and ammonium (B1175870) acetate. nih.gov This demonstrates a method for introducing a methyl and another substituent at the 3-position. The introduction of a methyl group at the C2 position could potentially be achieved through α-alkylation of an N-protected piperidin-4-one. However, controlling the regioselectivity and stereoselectivity of such an alkylation can be difficult.

A more controlled approach would be to utilize an asymmetric synthesis method from the outset, as described in section 2.1.2. The use of a chiral auxiliary or an asymmetric catalyst in the ring-forming step can directly establish the cis-2,3-dimethyl stereochemistry. For example, a stereoselective reduction of a cyclic imine with a pre-existing substituent at the C3 position can control the stereochemistry at the C2 position. researchgate.net

Regioselective Functionalization Approaches

Regioselective functionalization of the 1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one core is crucial for introducing molecular diversity. The presence of multiple reactive sites—the C3 and C5 positions adjacent to the ketone, the ketone carbonyl itself, the nitrogen atom, and the terminal hydroxyl group—necessitates careful control of reaction conditions to achieve desired outcomes.

One key strategy for regioselective functionalization is the manipulation of the enolate chemistry of the piperidin-4-one. Under basic conditions, deprotonation can occur at either the C3 or C5 position, leading to two different enolates. The regioselectivity of this process can be influenced by the choice of base, solvent, and temperature. For instance, the use of a bulky base like lithium diisopropylamide (LDA) at low temperatures often favors the formation of the kinetic enolate, which in this case would be at the less substituted C5 position. Conversely, thermodynamic conditions, such as using a weaker base at higher temperatures, would favor the more substituted and stable enolate at the C3 position. However, the existing methyl group at C3 sterically hinders this position, making C5 the more likely site for many electrophilic additions.

Alkylation at the C5 position can be achieved by treating the piperidinone with a base followed by an alkyl halide. The regioselectivity of such alkylations can be highly dependent on the reaction conditions.

Another approach to regioselective functionalization involves directing groups. The N-hydroxyethyl group, while primarily a point for derivatization, can potentially influence the stereochemical outcome of reactions at the piperidine ring through chelation control with certain metal catalysts.

Sequential and Convergent Synthesis Strategies

The synthesis of this compound and its derivatives can be approached through both sequential (linear) and convergent strategies.

Sequential Synthesis: A plausible sequential synthesis often begins with the construction of the core piperidin-4-one ring, followed by the introduction of the N-substituent and further modifications. A common method for constructing the 2,3-dimethyl-4-piperidone core is the Mannich reaction. nih.gov This multicomponent reaction would involve the condensation of an appropriate amine (like ammonia (B1221849) or a primary amine that can be later replaced), a ketone (such as ethyl methyl ketone to provide the 3-methyl group), and an aldehyde (like acetaldehyde (B116499) to provide the 2-methyl group). Subsequent N-alkylation with 2-bromoethanol or a similar two-carbon electrophile would then install the hydroxyethyl (B10761427) side chain.

A general representation of a sequential approach is outlined below:

Piperidone Ring Formation: Condensation of precursors to form a 2,3-dimethyl-4-piperidone.

N-Functionalization: Introduction of the 2-hydroxyethyl group onto the piperidine nitrogen.

Further Derivatization: Subsequent modifications at the ketone, the ring, or the side chain.

Convergent Synthesis: Convergent strategies involve the synthesis of key fragments of the molecule separately, which are then combined in the later stages. For this compound, a convergent approach might involve the synthesis of a pre-functionalized amine, such as N-(2-hydroxyethyl)amine, which is then used in a ring-forming reaction. For example, a Dieckmann condensation of a suitably substituted diester in the presence of N-(2-hydroxyethyl)amine could be envisioned to form the piperidinone ring with the desired N-substituent already in place.

Convergent syntheses are often more efficient for creating a library of analogs, as different fragments can be synthesized in parallel and then combined to generate a wide range of final products.

Derivatization and Functionalization of the Piperidin-4-one Core

The this compound molecule offers multiple handles for further chemical modification, enabling the synthesis of a diverse range of derivatives.

Transformations at the Ketone Functionality

The ketone at the C4 position is a key site for a variety of chemical transformations.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can be influenced by the steric environment around the carbonyl group, potentially leading to a mixture of diastereomeric alcohols.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org By reacting the piperidinone with a phosphonium (B103445) ylide (Wittig reagent), a wide range of substituted exocyclic double bonds can be introduced at the C4 position. The nature of the ylide can be varied to install different functional groups.

Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds to the ketone results in the formation of tertiary alcohols. This reaction allows for the introduction of various alkyl, aryl, or vinyl groups at the C4 position.

Reductive Amination: The ketone can be converted into an amine via reductive amination. This involves the formation of an imine or enamine intermediate by reaction with a primary or secondary amine, followed by reduction to the corresponding amine. This is a common strategy for introducing nitrogen-containing functional groups at the C4 position.

Reaction TypeReagentsProduct
ReductionNaBH₄, LiAlH₄1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-ol
Wittig ReactionPh₃P=CH₂4-Methylene-1-(2-hydroxyethyl)-2,3-dimethylpiperidine
Grignard ReactionCH₃MgBr1-(2-Hydroxyethyl)-2,3,4-trimethylpiperidin-4-ol
Reductive AminationNH₃, NaBH₃CN4-Amino-1-(2-hydroxyethyl)-2,3-dimethylpiperidine

Modification of the Hydroxyethyl Side Chain

The terminal hydroxyl group of the N-(2-hydroxyethyl) side chain is another key site for functionalization.

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis, by deprotonation with a base followed by reaction with an alkyl halide. This allows for the introduction of a variety of alkyl or aryl groups.

Esterification: The hydroxyl group can be readily esterified by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions (e.g., using a coupling agent like DCC). This is a common method for introducing a wide range of ester functionalities.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of oxidant will determine the final oxidation state. For example, a mild oxidant like pyridinium (B92312) chlorochromate (PCC) would yield the aldehyde, while a stronger oxidant like potassium permanganate (B83412) (KMnO₄) would produce the carboxylic acid.

Replacement of the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and then displaced by a variety of nucleophiles to introduce other functional groups such as halogens, azides, or nitriles.

Reaction TypeReagentsProduct Functional Group
EtherificationNaH, CH₃I-OCH₃
EsterificationAcetyl chloride, Pyridine (B92270)-OCOCH₃
Oxidation (to aldehyde)PCC-CHO
Oxidation (to acid)KMnO₄-COOH

Advanced Coupling Reactions and Diversification Strategies

Modern synthetic chemistry offers a range of advanced coupling reactions that can be applied to further diversify the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netnih.gov To apply these methods to the piperidinone core, it is often necessary to first introduce a suitable handle, such as a halide or a triflate. For example, the enolate of the piperidinone can be trapped with a triflating agent to form a vinyl triflate. This vinyl triflate can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with a boronic acid to introduce an aryl or vinyl group at the C4 or C5 position.

Heck Reaction: Reaction with an alkene to form a new carbon-carbon bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, leading to enamine or amino-substituted products.

These reactions provide a powerful platform for introducing a wide range of substituents onto the piperidinone ring with a high degree of control and functional group tolerance.

C-H Activation: Direct C-H activation is an emerging strategy for the functionalization of heterocyclic compounds. researchgate.net While challenging, the development of new catalysts and directing groups is making this approach increasingly feasible. For the this compound scaffold, C-H activation could potentially be used to directly introduce functional groups at various positions on the piperidine ring, avoiding the need for pre-functionalization. The N-hydroxyethyl group could potentially act as a directing group in some C-H activation reactions, guiding the catalyst to a specific C-H bond.

Spectroscopic Characterization Techniques for Structural Elucidation of 1 2 Hydroxyethyl 2,3 Dimethylpiperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone of chemical analysis, offering unparalleled insight into the atomic arrangement of a molecule. weebly.com By analyzing the behavior of atomic nuclei in a magnetic field, NMR can map out the carbon-hydrogen framework and reveal subtle details about stereochemistry. ipb.ptresearchgate.net

Proton NMR (¹H NMR) Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms (protons) within a molecule. For 1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one, a ¹H NMR spectrum would provide key information based on chemical shifts, signal integration, and spin-spin coupling patterns.

Each unique proton or group of equivalent protons generates a signal at a specific chemical shift (δ), measured in parts per million (ppm). The integration of each signal corresponds to the number of protons it represents. The splitting pattern (multiplicity) of a signal arises from the influence of neighboring protons and provides direct evidence of connectivity.

Table 1: Predicted ¹H NMR Spectral Characteristics for this compound

Protons Expected Chemical Shift (ppm) Predicted Multiplicity
C2-CH₃ ~0.9 - 1.2 Doublet
C3-CH₃ ~1.0 - 1.3 Doublet
H-2 ~2.5 - 3.0 Multiplet
H-3 ~2.3 - 2.8 Multiplet
H-5 (CH₂) ~2.2 - 2.6 Multiplet
H-6 (CH₂) ~2.8 - 3.2 Multiplet
N-CH₂ ~2.5 - 3.0 Triplet
O-CH₂ ~3.5 - 3.8 Triplet

Note: Predicted values are based on typical ranges for similar functional groups and molecular structures. Actual values may vary.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. huji.ac.il In a standard proton-decoupled spectrum, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum and allowing for a direct count of non-equivalent carbons. huji.ac.il The chemical shift of each carbon signal is indicative of its electronic environment (e.g., hybridization, proximity to electronegative atoms).

For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C=O) would appear significantly downfield, typically above 200 ppm, which is characteristic of ketones. bhu.ac.in

Table 2: Predicted ¹³C NMR Spectral Characteristics for this compound

Carbon Atom Expected Chemical Shift (ppm)
C4 (C=O) ~205 - 220
C2-CH₃ ~10 - 20
C3-CH₃ ~10 - 20
C2 ~55 - 65
C3 ~40 - 50
C5 ~40 - 50
C6 ~50 - 60
N-CH₂ ~55 - 65

Note: Predicted values are based on typical ranges for similar functional groups and molecular structures. Actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. weebly.comnih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. ucd.ie Cross-peaks in a COSY spectrum connect signals from neighboring protons, allowing for the mapping of spin systems. For example, it would show correlations between the proton at C-2 and the protons of its methyl group, as well as the proton at C-3.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. nih.gov Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing definitive C-H bond assignments. This is crucial for correctly assigning the crowded regions of both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). nih.govnih.gov HMBC is vital for connecting the different spin systems identified by COSY and for placing quaternary carbons (like the C=O group) within the molecular framework. For instance, an HMBC spectrum would show a correlation from the N-CH₂ protons of the hydroxyethyl (B10761427) group to the C-2 and C-6 carbons of the piperidine (B6355638) ring, confirming the point of attachment.

Conformational Analysis using NMR (e.g., NOESY)

The piperidine ring is known to adopt various conformations, most commonly a chair form. ias.ac.in The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is a powerful tool for determining the spatial proximity of atoms, regardless of their bonding connectivity. tandfonline.com

A NOESY spectrum shows cross-peaks between protons that are close to each other in space (typically within 5 Å). This information is critical for establishing the stereochemistry and preferred conformation of the molecule. ias.ac.innih.gov For this compound, NOESY could determine:

The relative orientation (cis or trans) of the two methyl groups at the C-2 and C-3 positions.

Whether substituents on the ring are in axial or equatorial positions in the dominant chair conformation. For example, correlations between a proton and other protons known to be in 1,3-diaxial positions would confirm its axial orientation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.ukmiamioh.edu

For this compound (molecular formula C₉H₁₇NO₂), the molecular weight is 171.24 amu. In an MS experiment, a molecular ion peak (M⁺) at m/z 171 or a protonated molecule peak ([M+H]⁺) at m/z 172 would be expected.

The molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for N-substituted piperidones include:

Alpha-cleavage: The breaking of bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to stable iminium ions. libretexts.org

Loss of substituents: Fragments corresponding to the loss of the hydroxyethyl group or the methyl groups would be expected.

Ring cleavage: The piperidone ring itself can fragment in predictable ways, often initiated by the carbonyl group or the nitrogen atom. miamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). measurlabs.comspectroscopyonline.com This precision allows for the unambiguous determination of a molecule's elemental composition. nih.govuky.edu

For example, while a standard mass spectrometer might detect a protonated molecule at m/z 172, HRMS could measure it as 172.1332. This highly accurate mass corresponds uniquely to the elemental formula C₉H₁₈NO₂⁺ (the protonated form of C₉H₁₇NO₂), thereby ruling out other possible formulas that might have the same nominal mass. This capability makes HRMS an essential tool for confirming the identity of a newly synthesized compound or an unknown substance. spectroscopyonline.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the context of this compound, MS/MS provides valuable insights into its molecular structure by elucidating its fragmentation pathways.

The fragmentation of cyclic amines is often initiated by cleavage of the bond alpha to the nitrogen atom, which is a common and energetically favorable process. libretexts.org For this compound, the expected fragmentation patterns would involve the cleavage of the piperidine ring and the substituents. The presence of the N-(2-hydroxyethyl) group introduces additional fragmentation pathways.

Upon ionization, the molecule can undergo fragmentation through various pathways. A primary fragmentation event for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). libretexts.orglibretexts.org In the case of this compound, this could lead to the loss of the hydroxyethyl group or ring-opening fragmentation.

Expected Fragmentation Pathways:

Loss of the N-(2-hydroxyethyl) group: A common fragmentation would be the cleavage of the bond between the nitrogen and the ethyl group, resulting in a fragment corresponding to the 2,3-dimethylpiperidin-4-one cation.

Ring cleavage: The piperidine ring can undergo fragmentation, leading to the formation of smaller, stable ions. The fragmentation of cyclic amines can be initiated by breaking the β-bond to the nitrogen, leading to ring cleavage. whitman.edu

Loss of small neutral molecules: The loss of water (H₂O) from the hydroxyethyl group or carbon monoxide (CO) from the ketone functionality are also plausible fragmentation pathways.

A hypothetical fragmentation table based on the principles of mass spectrometry of cyclic amines is presented below. libretexts.orglibretexts.orgwhitman.edu

Precursor Ion (m/z)Fragmentation PathwayFragment Ion (m/z)Neutral Loss
[M+H]⁺Loss of H₂O[M+H - 18]⁺18
[M+H]⁺Loss of CH₂=CHOH[M+H - 44]⁺44
[M+H]⁺α-cleavage at C2-C3VariesVaries
[M+H]⁺α-cleavage at C5-C6VariesVaries

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and amine functional groups. mdpi.com

Characteristic FT-IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching, hydrogen-bonded3500 - 3200 (broad)
C-H (alkane)Stretching3000 - 2850
C=O (ketone)Stretching1725 - 1705
C-N (amine)Stretching1250 - 1020
C-O (alcohol)Stretching1260 - 1050

The broadness of the O-H stretching band is indicative of hydrogen bonding, which can occur intramolecularly or intermolecularly. The exact position of the C=O stretching frequency can provide information about the ring strain and electronic environment of the carbonyl group.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the carbon skeleton and other functional groups.

Expected Raman Shifts:

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
C-H (alkane)Stretching3000 - 2850
C=O (ketone)Stretching1725 - 1705
C-N (amine)Stretching1250 - 1020
C-C (ring)Stretching/Breathing1000 - 800

The C=O stretching band is typically weaker in Raman than in FT-IR, while the C-C and C-H vibrations of the piperidine ring are expected to be more prominent.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. It is particularly useful for identifying chromophores, which are parts of a molecule that absorb light in the UV-Vis region.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the carbonyl group. Saturated ketones typically exhibit a weak absorption band in the UV region corresponding to the n → π* transition of the carbonyl electrons. youtube.comyoutube.com

Expected UV-Vis Absorption:

ChromophoreElectronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
C=O (ketone)n → π*270 - 300Low

The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. youtube.comyoutube.comlibretexts.orguzh.ch This transition is symmetry-forbidden, which accounts for its low molar absorptivity. The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity and the substitution pattern of the piperidinone ring.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Based on the crystal structures of related N-substituted piperidin-4-ones, the piperidine ring in this compound is expected to adopt a chair conformation. chemrevlett.comchemrevlett.com This is the most stable conformation for a six-membered ring, as it minimizes steric strain. However, the presence of substituents can sometimes lead to distorted chair or even boat conformations. chemrevlett.com

The orientation of the substituents (the 2,3-dimethyl groups and the N-(2-hydroxyethyl) group) can also be determined. It is likely that the larger substituents will occupy equatorial positions to minimize steric hindrance. chemrevlett.com

A hypothetical summary of crystallographic data, based on similar reported structures, is provided below. chemrevlett.comchemrevlett.comresearchgate.netmdpi.com

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
Piperidine Ring ConformationChair or Distorted Chair
Substituent OrientationEquatorial preference for larger groups

The solid-state structure will also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the crystal packing.

Computational and Theoretical Chemistry Studies of 1 2 Hydroxyethyl 2,3 Dimethylpiperidin 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution, which in turn dictates the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. researchgate.netmdpi.com For a molecule like 1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net These calculations yield the molecule's minimum energy structure and provide data on electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its interaction with other molecules and external fields. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data, other than the values of fundamental physical constants. While computationally more intensive than DFT, methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can provide highly accurate geometric and electronic data.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These approaches are much faster, allowing for the study of larger systems or more complex processes, though with some trade-off in accuracy compared to ab initio or DFT methods. For a molecule of this size, semi-empirical methods could be used for preliminary conformational searches before refining the results with more robust theories.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. libretexts.orgwikipedia.orgsapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in electron-donating or electron-accepting interactions.

Illustrative Frontier Molecular Orbital Data
ParameterValue (eV)Description
EHOMO-6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.0Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.5Difference between LUMO and HOMO energies; indicates chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions. In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons, such as lone pairs on oxygen or nitrogen atoms, and are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) denote electron-deficient areas, like hydrogen atoms bonded to electronegative atoms, which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the hydroxyl oxygen, and positive potentials around the hydroxyl hydrogen and the N-H proton (if present).

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are crucial to its function. Piperidine (B6355638) rings are known to adopt various conformations, such as chair, boat, and twist-boat forms, which can significantly influence their properties. chemrevlett.comwikipedia.org

Conformational analysis of this compound would involve identifying its most stable three-dimensional structures. This process begins with a conformational search to generate a wide range of possible geometries. Each of these conformers is then subjected to energy minimization, typically using molecular mechanics force fields or quantum chemical methods, to find the local energy minimum on the potential energy surface. nih.gov For piperidine derivatives, the chair conformation is often the most stable. ias.ac.in The presence of substituents—the 2,3-dimethyl groups and the 1-(2-hydroxyethyl) group—will influence the preference for axial versus equatorial positions to minimize steric hindrance and other unfavorable interactions. nih.gov Molecular dynamics (MD) simulations can complement this by simulating the movement of atoms over time, providing insight into the flexibility of the molecule and the transitions between different conformational states. researchgate.netnih.gov

Example of Relative Energies for Conformers
ConformerSubstituent OrientationsRelative Energy (kcal/mol)
Chair 1 (Global Minimum)All Equatorial0.00
Chair 2One Axial Methyl+2.1
Twist-Boat-+5.5

Simulation of Intramolecular Interactions

The study of intramolecular interactions within this compound would be crucial for understanding its conformational preferences and stability. A primary focus would be the potential for intramolecular hydrogen bonding between the hydroxyl group of the 2-hydroxyethyl substituent and the carbonyl oxygen of the piperidin-4-one ring.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) would be employed to model the molecule's geometry and energetics. By analyzing the potential energy surface, researchers could identify stable conformers. The presence and strength of an intramolecular hydrogen bond would be inferred from several parameters, including:

The distance between the hydroxyl hydrogen and the carbonyl oxygen.

The bond angle of the O-H···O interaction.

The vibrational frequency shift of the O-H bond.

Quantum Theory of Atoms in Molecules (QTAIM) analysis would further characterize the nature of this interaction by identifying a bond critical point between the hydrogen and oxygen atoms and analyzing the electron density at this point.

Table 1: Hypothetical Conformational Analysis of this compound

Conformer Relative Energy (kcal/mol) O-H···O Distance (Å) O-H···O Angle (°) O-H Vibrational Frequency (cm⁻¹)
Extended 0.00 4.5 - 3650
Hydrogen-Bonded -2.5 1.9 165 3450

This table illustrates a hypothetical energy difference between a conformer with an intramolecular hydrogen bond and an extended conformer.

Prediction of Spectroscopic Parameters

Predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound provides a powerful method for structure verification and stereochemical assignment. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors.

The process would involve:

Optimization of the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)).

Calculation of NMR shielding constants for all atoms in the optimized structure.

Conversion of the calculated shielding constants to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).

These predicted chemical shifts can then be compared with experimental data to confirm the proposed structure. Discrepancies between predicted and experimental values can often be resolved by considering a Boltzmann-weighted average of chemical shifts from multiple low-energy conformers.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C=O 208.5 209.1
C-2 65.2 64.8
C-3 45.8 46.2
C-5 50.1 50.5
C-6 58.9 58.3
N-CH₂ 60.3 60.0
HO-CH₂ 59.7 59.5
C2-CH₃ 15.4 15.9
C3-CH₃ 12.8 13.1

This table provides a hypothetical comparison of predicted and experimental NMR data.

Computational vibrational frequency analysis is instrumental in interpreting infrared (IR) and Raman spectra. Following a geometry optimization, a frequency calculation is performed at the same level of theory. This yields a set of vibrational modes and their corresponding frequencies.

For this compound, key vibrational modes of interest would include:

The C=O stretching frequency of the ketone.

The O-H stretching frequency of the hydroxyl group.

The C-N stretching frequencies of the piperidine ring and the ethyl substituent.

The various C-H stretching and bending modes.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

Table 3: Hypothetical Calculated and Scaled Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹)
C=O Stretch 1750 1715
O-H Stretch 3650 3450
C-N Stretch 1150 1120

This table illustrates the application of a scaling factor to theoretically calculated vibrational frequencies.

Computational Assessment of Reaction Mechanisms and Pathways

While no specific reaction mechanisms involving this compound have been computationally studied, theoretical methods are essential for elucidating the pathways of reactions it might undergo, such as reduction of the ketone or substitution at the nitrogen atom.

To understand the kinetics of a potential reaction, computational chemists locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state determines the activation energy of the reaction.

For a reaction such as the reduction of the carbonyl group by a hydride reagent, a transition state search would be performed to model the approach of the hydride to the carbonyl carbon. The successful location of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Mapping the reaction coordinate involves tracing the path from the reactants to the products through the transition state. This is often achieved using Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation starts at the transition state geometry and moves downhill in both the forward and reverse directions, ultimately connecting the transition state to the reactant and product minima on the potential energy surface.

This analysis provides a detailed picture of the geometric changes that occur throughout the reaction, helping to visualize the transformation from reactants to products.

Structure Activity Relationship Sar Methodologies Applied to 1 2 Hydroxyethyl 2,3 Dimethylpiperidin 4 One Analogues

Principles of Structure-Activity Relationship in Chemical Biology

Structure-Activity Relationship (SAR) is the analysis of the connection between the chemical structure of a molecule and its resulting biological activity. wikipedia.orgstudysmarter.co.uk The fundamental principle of SAR is that the specific three-dimensional arrangement of atoms and functional groups within a compound determines its physical and chemical properties, which in turn dictates how it interacts with biological systems like enzymes, receptors, or proteins. oncodesign-services.com Minor modifications to a molecule's structure can lead to significant changes in its pharmacological properties. slideshare.net

The primary goals of SAR studies in chemical biology and drug design are:

Identification of the Pharmacophore : To determine the essential structural features and functional groups within a molecule that are responsible for its biological activity. pharmacologymentor.com

Optimization of Activity : To modify the lead compound's structure to enhance its desired biological effect (e.g., increased potency and selectivity). oncodesign-services.comwikipedia.org

Reduction of Side Effects : To alter the structure to minimize unwanted interactions with other biological targets, thereby improving the safety profile. slideshare.net

Improvement of Pharmacokinetic Properties : To adjust the molecule's characteristics, such as solubility and stability, to optimize its absorption, distribution, metabolism, and excretion (ADME) within an organism.

SAR analysis is an iterative process involving the design, chemical synthesis, and biological testing of a series of related compounds. oncodesign-services.com By comparing the activities of these analogues, medicinal chemists can deduce the positive and negative contributions of specific structural elements. Key molecular properties often examined include steric factors (size and shape), electronic effects (electron-donating or -withdrawing groups), and hydrophobicity/hydrophilicity, all of which influence noncovalent drug-receptor interactions such as hydrogen bonds, ionic bonds, and van der Waals forces. unina.it

Systematic Chemical Modification Strategies

The piperidine (B6355638) ring is a prevalent structural motif in pharmaceuticals and natural products, known for its ability to interact with various biological targets. researchgate.netnih.gov Modifications to the 2,3-dimethyl-substituted piperidine core of the target compound can significantly impact its conformational flexibility, basicity, and steric profile, thereby influencing its binding affinity and selectivity. mdpi.com

Potential modifications include:

Stereochemistry of Methyl Groups : The relative stereochemistry of the methyl groups at the C2 and C3 positions (cis vs. trans) can alter the three-dimensional shape of the ring. This change affects how the molecule fits into a binding pocket. For some piperidine derivatives, specific enantiomers, such as the (3S,4S) configuration in 3,4-disubstituted piperidines, have shown superior inhibitory activity. tandfonline.com

Position of Methyl Groups : Shifting the methyl groups to other positions on the ring (e.g., C4, C5, C6) would create new isomers with different spatial arrangements, potentially leading to altered target interactions.

Substitution of Methyl Groups : Replacing the methyl groups with other alkyl groups (e.g., ethyl, propyl) can probe the size limits of the binding pocket. Alternatively, introducing polar or electron-withdrawing groups could introduce new hydrogen bonding or electronic interactions.

Ring Conformation : Introducing unsaturation or fusing another ring to the piperidine scaffold can restrict its conformational flexibility. This can "lock" the molecule into a more active (or inactive) conformation, providing insights into the bioactive shape.

Table 1: Hypothetical Modifications on the Piperidine Ring and Their Potential SAR Implications
Modification SiteStructural ChangePotential Effect on ActivityRationale
C2/C3 StereochemistryChange from cis to trans dimethyl configurationCould increase or decrease potencyAlters the 3D shape and fit within the biological target's binding site. tandfonline.com
C2/C3 SubstituentsReplace methyl groups with larger alkyl groups (e.g., ethyl)May decrease activity due to steric hindranceProbes the size constraints of the binding pocket.
C5/C6 PositionIntroduce additional substituents (e.g., hydroxyl, fluoro)Could introduce new, favorable interactionsAdds potential for hydrogen bonding or polar interactions. acs.org
Piperidine Nitrogen (N1)Removal of the hydroxyethyl (B10761427) group and substitution with other groups (e.g., methyl, benzyl)Likely to significantly alter activity and selectivityThe substituent at N1 is crucial for defining interactions with lipophilic pockets in many receptor targets. nih.gov

The 1-(2-hydroxyethyl) group attached to the piperidine nitrogen is a critical feature, providing both a point of attachment and a key functional group. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, which is crucial for specific drug-receptor interactions. unina.itnih.gov

Strategies for modifying this substituent include:

Chain Length Variation : The ethylene (B1197577) linker (-CH₂CH₂-) can be shortened to a methylene (B1212753) group or lengthened to a propylene (B89431) or butylene chain. This modification alters the distance and positioning of the terminal hydroxyl group relative to the piperidine ring, which can be critical for optimal interaction with a target.

Hydroxyl Group Position : Moving the hydroxyl group from the C2' position to the C1' position of the ethyl chain would change its spatial orientation.

Replacement of the Hydroxyl Group : Substituting the -OH group with other functionalities can probe the nature of its interaction.

Ether (-OCH₃) : Maintains hydrogen bond acceptor capability but loses the donor function. nih.gov

Amine (-NH₂) : Introduces a basic center and a different hydrogen bonding profile.

Thiol (-SH) : Offers different bonding characteristics and potential for disulfide linkage.

Halogen (e.g., -F, -Cl) : Replaces a hydrogen-bonding group with a polar, non-hydrogen-bonding one.

Carboxylic Acid (-COOH) : Introduces a negative charge at physiological pH, which could form strong ionic interactions. unina.it

Table 2: Potential Modifications of the Hydroxyethyl Substituent and Their Rationale
Modification TypeExample AnaloguePotential Effect on ActivityRationale for Change
Chain Elongation1-(3-Hydroxypropyl)-2,3-dimethylpiperidin-4-oneMay improve or disrupt bindingAlters the positioning of the hydroxyl group to find optimal hydrogen bonding distance.
Chain Shortening1-(Hydroxymethyl)-2,3-dimethylpiperidin-4-oneMay improve or disrupt bindingTests if a shorter distance between the ring and the hydroxyl group is favorable.
Hydroxyl Replacement (H-bond acceptor only)1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-oneLikely to decrease activity if H-bond donation is criticalDetermines the importance of the hydroxyl as a hydrogen bond donor. nih.gov
Hydroxyl Replacement (Ionic group)2-(2,3-Dimethyl-4-oxopiperidin-1-yl)acetic acidCould dramatically increase potency if an ionic interaction is possibleIntroduces the potential for a strong charge-charge interaction with the receptor. unina.it

The ketone group at the C4 position of the piperidine ring is a polar, hydrogen bond-accepting functionality. Its electronic properties and steric accessibility are important for molecular recognition.

Key modifications to explore its role include:

Reduction to an Alcohol : Converting the ketone (C=O) to a hydroxyl group (-OH) transforms a planar carbonyl into a tetrahedral alcohol. This introduces a new chiral center and a hydrogen bond donor, significantly altering the molecule's shape and electronic properties.

Keto-Enol Tautomerism : The presence of substituents adjacent to the ketone can influence the equilibrium between the keto and enol forms. Electron-withdrawing groups tend to favor the enol form, while electron-donating alkyl groups generally favor the keto form. researchgate.neted.gov The dominant tautomeric form can affect the molecule's shape and binding mode.

Replacement of the Ketone : The carbonyl group could be replaced with other groups, such as an oxime (=N-OH) or a hydrazone (=N-NH₂), to explore different hydrogen bonding patterns and steric requirements at this position. Incorporating metabolically stable ketones can also enhance potency and solubility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pharmacologymentor.com Unlike traditional SAR, which is often qualitative, QSAR provides a quantitative model that can predict the activity of new, unsynthesized analogues. nih.gov This approach is particularly valuable for prioritizing which compounds to synthesize, thereby saving time and resources. nih.gov

The general workflow for a QSAR study on analogues of 1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one would involve:

Data Set Assembly : A collection of structurally related piperidine analogues with experimentally measured biological activity is required. nih.gov

Descriptor Calculation : For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with the observed biological activity. nih.govnih.gov

Model Validation : The model's robustness and predictive power are rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation. nih.govresearchgate.net

The selection of appropriate molecular descriptors is a critical step in building a meaningful QSAR model. nih.gov Descriptors are numerical representations of a molecule's physicochemical properties. For a class of compounds like piperidin-4-one analogues, a diverse set of descriptors would be calculated to capture the structural variations responsible for differences in activity. researchgate.net

Key categories of descriptors relevant to this scaffold include:

Electronic Descriptors : These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). They are crucial for describing electrostatic and electronic interactions. For example, the electronic potential and frontier electron density of carbonyl oxygen atoms have been shown to be important for the activity of some heterocyclic compounds. nih.gov

Steric Descriptors : These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and molar refractivity. They help model how a molecule physically fits into a receptor site.

Hydrophobic Descriptors : The most common hydrophobic descriptor is the partition coefficient (logP), which measures a molecule's relative solubility in a nonpolar solvent versus a polar one. This is critical for membrane permeability and hydrophobic interactions within a binding pocket.

Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule (its graph). They describe aspects like molecular connectivity, branching, and shape. Examples include connectivity indices and atom-type counts (e.g., frequency of sp3 hybridized carbons at a certain distance from a ring nitrogen). tandfonline.com

3D Descriptors : These descriptors are calculated from the 3D conformation of the molecule and include information about the spatial arrangement of atoms. Solvent-accessible surface area and other 3D autocorrelation descriptors have been identified as important features in QSAR models for nitrogen heterocycles. nih.govtandfonline.com

Table 3: Selected Molecular Descriptor Types for QSAR Modeling of Piperidin-4-one Analogues
Descriptor CategoryExample DescriptorMolecular Feature RepresentedRelevance to SAR
ElectronicDipole MomentOverall polarity and charge distributionModels electrostatic interactions with the target. nih.gov
StericMolar Refractivity (MR)Molecular volume and polarizabilityQuantifies steric bulk and dispersion forces. nih.gov
HydrophobicLogP (Partition Coefficient)Lipophilicity/hydrophilicity balanceCrucial for hydrophobic interactions and membrane passage.
TopologicalConnectivity IndicesDegree of branching and connectivity of atomsDescribes molecular size and shape in 2D. nih.gov
3DSolvent Accessible Surface Area (SASA)Surface area of the molecule accessible to a solventRelates to interactions with the biological environment and desolvation upon binding. nih.govnih.gov

By carefully selecting a combination of these descriptors, a robust QSAR model can be developed to provide valuable insights into the key structural features that govern the biological activity of this compound analogues, guiding the design of more effective compounds. nih.govresearchgate.net

Statistical Models and Predictive Capabilities

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, employing statistical models to correlate chemical structure with biological activity. For various classes of piperidine derivatives, researchers have successfully applied models such as Multiple Linear Regression (MLR), neural networks, and k-Nearest Neighbors (kNN) to predict activities like analgesic potency. These models rely on a wide array of molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronic effects, and steric parameters.

For instance, a nonlinear QSAR study on 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists utilized a neural network approach with four selected molecular descriptors to correlate with analgesic activities. nih.gov Another study on fentanyl analogues developed robust QSAR models to predict mu-opioid receptor binding affinity, which proved effective for descriptive and predictive purposes. nih.gov

However, the application of such statistical models and the determination of their predictive power are highly specific to the dataset of compounds being analyzed. Without experimental biological data for a series of this compound analogues, the development and validation of predictive QSAR models are not feasible. The predictive capability of any QSAR model is confined to the chemical space defined by the training set of molecules; extrapolation to structurally distinct compounds, such as the 2,3-dimethyl substituted piperidin-4-ones, would be scientifically unsound.

Ligand-Based and Structure-Based Design Approaches

Both ligand-based and structure-based design are critical strategies in the development of novel therapeutic agents. Ligand-based design relies on the knowledge of molecules that bind to a biological target to develop a pharmacophore model, which defines the essential structural features for activity. This approach is particularly useful when the three-dimensional structure of the target is unknown. Studies on various N-substituted piperidin-4-one derivatives have utilized this approach to explore SAR and guide the synthesis of new compounds with improved properties. For example, research on N-substituted 3,5-diarylidenepiperidin-4-ones as potential antitumor agents has detailed the impact of different N-substituents on their antiproliferative activity. nih.gov

Structure-based design, conversely, utilizes the 3D structure of the biological target, often a protein or enzyme, to design compounds that can bind with high affinity and selectivity. This method allows for a more rational approach to drug design by visualizing and modeling the interactions between the ligand and its binding site. While the piperidin-4-one core is a common motif in many designed ligands, specific structure-based design studies focusing on the this compound scaffold are not described in the available literature.

The synthesis of various substituted piperidin-4-ones is well-documented, highlighting the versatility of this chemical scaffold. researchgate.netchemrevlett.com However, the crucial link between these synthetic analogues and their biological activities, which is necessary for establishing SAR and building predictive models, is absent for the specific compound of interest.

Chemical Biology Investigations and Target Engagement Studies of 1 2 Hydroxyethyl 2,3 Dimethylpiperidin 4 One

Target Identification Strategies for Compound Activity

There are no published studies detailing the use of target identification strategies to determine the biological targets of 1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one. The subsequent subsections reflect this lack of specific data.

No research was found that employs affinity-based proteomics or chemoproteomics to identify the protein binding partners of this compound.

There is no information available in the scientific literature describing the inclusion of this compound in phenotypic screening campaigns or any subsequent target deconvolution efforts to elucidate its mechanism of action.

Mechanism of Action Elucidation at the Molecular Level

No studies have been published that elucidate the molecular mechanism of action for this compound. Therefore, no specific data can be provided for the following subsections.

There are no in vitro studies available that describe the interaction of this compound with any enzymes. Consequently, data on enzymatic inhibition, activation, or other interaction mechanisms are not available.

No receptor binding studies for this compound have been reported in the scientific literature. As a result, there is no data on its affinity for any specific receptors or the dynamics of its potential interaction with them.

Lack of Available Data for this compound Prohibits Article Generation

Following a comprehensive and thorough search of scientific literature, chemical databases, and patent repositories, it has been determined that there is no publicly available research data concerning the chemical biology, target engagement, or protein function modulation of the compound This compound .

The specific and detailed nature of the requested article, focusing on advanced topics such as the modulation of protein function, Activity-Based Protein Profiling (ABPP), and biosensor imaging for target engagement, necessitates the existence of primary research studies investigating these aspects of the compound.

Our extensive search for scholarly articles, patents, and biological activity data for "this compound" and its associated identifiers did not yield any relevant results. The scientific record does not appear to contain studies on its synthesis for biological evaluation, its interaction with any protein targets, or its use as a chemical probe. While information exists for the broader class of piperidin-4-one derivatives, the strict requirement to focus solely on "this compound" cannot be met.

Without any foundational research on this specific molecule, it is impossible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of content for the specified sections—such as "Modulation of Protein Function by Small Molecules," "Activity-Based Protein Profiling (ABPP)," and "Biosensors and Imaging Techniques for Target Engagement"—would amount to speculation, which would contravene the core principles of scientific accuracy.

Therefore, we must conclude that the generation of the requested article is not feasible at this time due to the absence of the necessary scientific data. Should research on "this compound" be published in the future, the creation of such an article would then become possible.

Future Directions and Emerging Research Avenues for 1 2 Hydroxyethyl 2,3 Dimethylpiperidin 4 One

Development of Novel Synthetic Methodologies

Currently, there are no specific, published synthetic routes for 1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one. General methods for synthesizing substituted piperidin-4-ones often involve multi-component condensation reactions. For instance, the Mannich-type condensation of a ketone, an aldehyde, and an amine is a common approach to creating the core piperidine (B6355638) ring structure. Adapting such a method for this compound would likely involve the reaction of 2-aminoethanol, acetaldehyde (B116499), and pentan-3-one, followed by cyclization. However, controlling the stereochemistry of the two methyl groups at the 2 and 3 positions would present a significant synthetic challenge. Future research would need to focus on developing stereoselective synthetic strategies to access specific isomers of this compound, which could be crucial for its biological activity. A European patent describes a process for preparing various piperidin-4-ones, including the related compound 1-(2-Hydroxyethyl)-2,2-dimethylpiperidin-4-one, highlighting the interest in this class of molecules. googleapis.com

Advanced Computational Approaches for Predictive Modeling

In the absence of experimental data, computational modeling stands as a powerful tool for predicting the properties and potential biological activity of this compound. Techniques such as Density Functional Theory (DFT) could be employed to understand the molecule's electronic structure, stability, and reactivity. Molecular docking simulations could predict its binding affinity to various biological targets, such as enzymes or receptors, providing a basis for targeted in-vitro studies. For other complex piperidine derivatives, computational studies, including molecular docking and dynamic simulations, have been used to investigate intermolecular interactions with receptor molecules. nih.gov Such in-silico approaches would be a critical first step in elucidating the potential of this uncharacterized compound.

Integration of Multi-Omics Data in Chemical Biology Studies

Should this compound be found to have biological activity, multi-omics approaches would be invaluable in understanding its mechanism of action. Techniques such as genomics, proteomics, and metabolomics could reveal how the compound affects cellular pathways on a global scale. For example, treating cells with the compound and analyzing changes in protein expression (proteomics) could identify its direct targets and off-target effects. This systems-level understanding is crucial for the development of safe and effective therapeutic agents. While no such studies exist for this specific compound, the general approach is a cornerstone of modern chemical biology.

Exploration of New Biological Systems and Pathways

The discovery of novel biological activities for this compound would open up new avenues of research. The broad biological activities of the piperidin-4-one scaffold, including antimicrobial, antiviral, and anticancer properties, suggest that this compound could modulate a variety of biological systems. semanticscholar.org Initial screening in a diverse range of assays would be necessary to identify any potential therapeutic areas. Subsequent research could then focus on understanding its role in specific signaling pathways and disease models. The exploration of its effects on less-studied biological systems could lead to the identification of entirely new therapeutic targets.

Application in Chemical Tool Development for Fundamental Biological Questions

If this compound is found to have a specific and potent biological activity, it could be developed into a chemical tool to probe fundamental biological processes. For example, if it were found to be a selective inhibitor of a particular enzyme, it could be used to study the role of that enzyme in cellular function. The development of such molecular probes is essential for dissecting complex biological pathways and validating new drug targets. The journey from an uncharacterized molecule to a valuable chemical tool is a long one, requiring extensive medicinal chemistry efforts to optimize its properties.

Q & A

Q. What are the standard synthetic routes for 1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Synthetic Routes : Begin with a piperidin-4-one scaffold (e.g., 2,3-dimethylpiperidin-4-one) and introduce the hydroxyethyl group via nucleophilic substitution or reductive amination. For example, react the amine group with ethylene oxide or 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Use Design of Experiments (DOE) to vary parameters (temperature, solvent polarity, catalyst loading). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Structural Analysis :
    • NMR : Assign peaks using ¹H (δ 1.2–3.5 ppm for piperidine protons) and ¹³C NMR (carbonyl at ~210 ppm).
    • X-ray Crystallography : Confirm stereochemistry and hydrogen-bonding interactions (e.g., hydroxyethyl group orientation) .
  • Electronic Properties : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions and predict reactivity sites. Compare with experimental IR spectra (stretching frequencies for C=O at ~1700 cm⁻¹) .

Q. What in vitro models are appropriate for assessing its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with varying substrate concentrations. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
  • Cellular Uptake : Employ HEK293 or SH-SY5Y cell lines. Pre-treat with inhibitors (e.g., cyclosporine A for P-gp efflux) and quantify intracellular concentrations via LC-MS/MS .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and purification.
  • Emergency Measures : For skin contact, wash with 10% ethanol/water; for inhalation, move to fresh air and monitor for respiratory irritation (refer to SDS guidelines for piperidine derivatives) .

Advanced Research Questions

Q. How can computational chemistry be integrated into the synthesis and optimization of this compound?

Methodological Answer:

  • Reaction Path Screening : Use quantum chemical software (e.g., GRRM17) to identify low-energy pathways for hydroxyethylation. Validate transition states with intrinsic reaction coordinate (IRC) analysis .
  • Machine Learning (ML) : Train models on existing piperidine derivative datasets (e.g., reaction yields, solvent choices) to predict optimal conditions. Implement Bayesian optimization for real-time parameter adjustments .

Q. What advanced statistical methods are suitable for resolving contradictions between theoretical predictions and experimental data?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate DFT-predicted electron densities with observed reaction rates. Identify outliers (e.g., solvent effects) via residual plots .
  • Error-Weighted Refinement : Adjust computational models by weighting experimental data (e.g., Gibbs free energy discrepancies >5 kcal/mol) to refine force fields or basis sets .

Q. How can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower environmental impact. Use E-factor calculations to compare waste generation .
  • Catalytic Efficiency : Screen immobilized catalysts (e.g., Pd/C or enzyme-based systems) to minimize metal leaching. Monitor turnover frequency (TOF) via GC-MS .

Q. What methodologies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using random-effects models. Adjust for covariates (cell line variability, assay type) via subgroup analysis .
  • Orthogonal Validation : Confirm activity using dual-reporter assays (e.g., luciferase and fluorescence) to rule out assay-specific artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.